REACTION_CXSMILES
|
[F:1][CH:2]([P:13](=[O:22])([O:18]C(C)C)[O:14]C(C)C)[P:3](=[O:12])([O:8]C(C)C)[O:4]C(C)C.C[Si](Br)(C)C.C1(C)C=CC=CC=1.C(N(CCCC)CCCC)CCC>ClCCCl.CN(C=O)C>[F:1][CH:2]([P:13](=[O:14])([OH:22])[OH:18])[P:3](=[O:4])([OH:12])[OH:8]
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
FC(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 40-42° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in DMF (3 mL)/water (2 mL) mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue was dried in a vacuum oven at 30° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(P(O)(O)=O)P(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 mg | |
YIELD: CALCULATEDPERCENTYIELD | 269.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |